Desloratadine-d5

Overview

Description

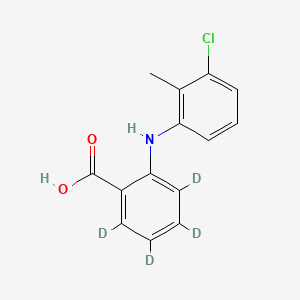

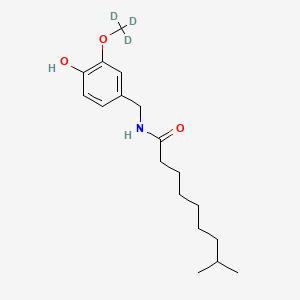

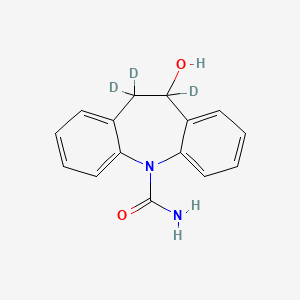

Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions . Desloratadine-d5 is the deuterium labeled version of Desloratadine .

Molecular Structure Analysis

Desloratadine is a selective H1-receptor antagonist . It has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . The molecular structure of Desloratadine-d5 is similar to that of Desloratadine, but with deuterium atoms .

Chemical Reactions Analysis

A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Desloratadine (DL) in human plasma using Desloratadine-d5 (DLD5) as an internal standard (IS) . The method was validated over a linear concentration range of 20.0–200.0 ng/mL for both analytes .

Physical And Chemical Properties Analysis

Desloratadine was fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM, demonstrating the drug’s physico-chemical properties . The FTIR study proved a new spectrum .

Scientific Research Applications

Overcoming Low Solubility

Desloratadine, the principal metabolite of loratadine, is an orally active, nonsedating, second-generation antihistamine . However, it has high permeability but low solubility under physiological conditions . To overcome the problem of low solubility, scientists have synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .

Treatment of Allergic Disorders

Desloratadine is well established as an effective and well-tolerated option for the treatment of paediatric and adult patients with allergic rhinitis and urticaria . This makes it a valuable tool in the field of allergy research and treatment.

Pharmaceutical Applications

The discovery, characterization, and pharmaceutical applications of Loratadine–Oxalic Acid Cocrystals have been studied . The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .

Mechanism of Action

Target of Action

Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

Desloratadine-d5 acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .

Biochemical Pathways

The action of Desloratadine-d5 affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .

Pharmacokinetics

Desloratadine-d5 exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .

Result of Action

The action of Desloratadine-d5 results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .

Action Environment

The action of Desloratadine-d5 can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that Desloratadine-d5 is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .

properties

IUPAC Name |

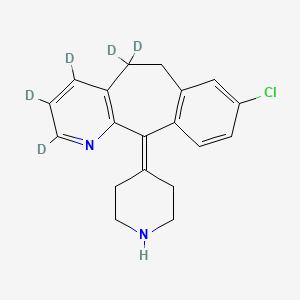

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-ZMXCGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115929 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-34-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.